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Compound of Interest

Compound Name: Dynasore

Cat. No.: B607235

Introduction

Dynasore is a cell-permeable small molecule that acts as a non-competitive, reversible
inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin, Drp1.
[1][2] Dynamins are large GTPases essential for the scission of nascent vesicles from parent
membranes, a critical step in clathrin-mediated and caveolae-dependent endocytosis.[3][4]
Given the crucial role of endocytic pathways and protein trafficking in the pathogenesis of many
neurodegenerative diseases—including the uptake and spread of pathological protein
aggregates like tau and a-synuclein, and the regulation of receptor signaling—Dynasore has
emerged as a valuable tool for researchers in this field.[5]

Furthermore, recent studies have revealed that Dynasore can also induce autophagy by
suppressing mTORCL1 activity, which promotes the clearance of protein aggregates.[6] This
dual function makes Dynasore a versatile chemical probe for investigating cellular
mechanisms underlying neurodegenerative disorders such as Alzheimer's, Parkinson's, and
Huntington's diseases.

Key Applications in Neurodegenerative Disease Research

e Alzheimer's Disease (AD): Dynasore is used to investigate the role of endocytosis in the
internalization and aggregation of tau protein. By inhibiting dynamin, researchers can study
the mechanisms by which tau seeds are taken up by neurons, a key process in the
propagation of tau pathology.
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o Parkinson's Disease (PD): In animal models of PD, Dynasore has been shown to attenuate
motor symptoms. It is utilized to explore how inhibiting endocytosis affects the spread of a-
synuclein aggregates and to study the impact on synaptic vesicle recycling, which is crucial
for neuronal function.[5][7]

e Huntington's Disease (HD): Dynasore is employed to study the clearance of mutant
huntingtin (mHtt) protein aggregates. Its ability to induce autophagy provides a mechanism
to investigate pathways for clearing these toxic protein accumulations.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for Dynasore's activity from
various experimental contexts.

Table 1: In Vitro Efficacy of Dynasore

Assay

Parameter Target Value . Source
Condition
Dynamin 1/2 Cell-free GTPase
ICso o ~15 pM [1]12]18]
GTPase Activity assay
) Cell-based
Transferrin _
ICso0 ~15 uM endocytosis [1]
Uptake
assay
_ Malachite green
NT-stimulated o
ICso0 83.5 uM assay with lipid 9]

GTPase activity b
nanotubes

Table 2: Common Working Concentrations of Dynasore
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o ] Cell/System Observed
Application Concentration Source
Type Effect
>90% block of
Endocytosis ) ) dynamin-
o 80 pM Various cell lines [3]
Inhibition dependent
pathways
Inhibition of
Autophagy mTORC1, TFEB
_ 25-100 uM HEK 293 cells [10]
Induction nuclear
translocation
Blocked H202-
Inhibition of ) )
) 100 nM In vitro models induced cell [11]
Ferroptosis
death
Blockade of Cultured Complete and
Synaptic Vesicle 80 uM hippocampal reversible block [5]
Endocytosis neurons of endocytosis
Inhibition of
In vivo (Animal )
10 mg/kg (i.p.) Rats osteosarcoma [11]

model)

tumorigenesis

Visualizations of Mechanisms and Workflows
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Caption: Dynasore inhibits the GTPase activity of dynamin, preventing vesicle scission.
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Caption: Dynasore induces autophagy by inhibiting mTORC1, leading to TFEB activation.
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Caption: Experimental workflow for the Transferrin uptake assay to measure endocytosis.
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Experimental Protocols

Protocol 1: Assessing Dynamin-Dependent Endocytosis using Transferrin Uptake Assay

This protocol is adapted from methodologies used to visually monitor receptor-mediated
endocytosis.[1] It relies on the constitutive, dynamin-dependent internalization of the transferrin
receptor.

Materials:

e Cells grown on glass coverslips to 40-70% confluency.

e Serum-free culture medium (e.g., DMEM).

e Dynasore stock solution (e.g., 15 mM in DMSO).[8]

» Vehicle control: DMSO.

o Fluorescently-tagged transferrin (e.g., Alexa Fluor 568-Transferrin).
 Ice-cold Phosphate-Buffered Saline (PBS).

» Fixative solution (e.g., 4% Paraformaldehyde in PBS).

¢ Mounting medium with DAPI.

Procedure:

o Cell Preparation: One day before the experiment, seed cells on sterile glass coverslips in a
multi-well plate. Allow them to grow to 40-70% confluency. Denser cultures may be more
resistant to Dynasore.[1]

e Serum Starvation and Washing: Gently wash the cells 4-5 times with serum-free medium to
remove any serum proteins that can bind to and inactivate Dynasore.[1]

« Inhibitor Incubation: Prepare working solutions of Dynasore (e.g., 80 uM) and a vehicle
control (e.g., 0.2% DMSO) in serum-free medium. Aspirate the medium from the cells and
add the Dynasore or vehicle solutions. Incubate for 30 minutes at 37°C.[1]
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o Transferrin Uptake: Without washing, add fluorescently-tagged transferrin to each well to a
final concentration of ~25 pg/mL. Incubate for an additional 5-15 minutes at 37°C. The exact
time may need optimization depending on the cell type.

o Stopping Uptake: To stop endocytosis, quickly place the plate on ice and aspirate the
medium. Immediately wash the cells three times with ice-cold PBS.

» Fixation: Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room
temperature.

» Staining and Mounting: Wash the cells three times with PBS. If desired, permeabilize and
stain for other intracellular markers. Mount the coverslips onto glass slides using a mounting
medium containing DAPI for nuclear visualization.

e Imaging and Analysis: Acquire images using a fluorescence or confocal microscope.
Quantify the mean intracellular fluorescence intensity of transferrin per cell. A significant
reduction in fluorescence in Dynasore-treated cells compared to the vehicle control
indicates inhibition of endocytosis.

Protocol 2: In Vitro Dynamin GTPase Activity Assay (Radioactive)

This assay directly measures the GTPase activity of purified dynamin and its inhibition by
Dynasore.[1][2] It quantifies the hydrolysis of radioactive GTP.

Materials:

» Purified dynamin protein (e.g., dynamin-1 or dynamin-2).

o GTPase Buffer (e.g., 50 mM Tris pH 7.5, 3 mM MgClz, 100 mM KCI, 0.2 mM EGTA).[1]
e [y-32P]GTP.

» Non-radioactive GTP.

o Dynasore stock solution in DMSO.

e Acid-washed charcoal slurry.
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¢ Scintillation counter and vials.
Procedure:

o Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a 100 uL final
volume, combine GTPase buffer, purified dynamin (e.g., 0.2 uM), and the desired
concentration of Dynasore or DMSO vehicle.

« Initiate Reaction: Start the reaction by adding a mix of [y-32P]GTP and non-radioactive GTP
(e.g., to a final concentration of 20 uM).[2] Incubate at room temperature (~22°C) or 37°C.

» Time Points: At various time points (e.g., 0, 5, 10, 20, 30 minutes), take a 10 pL aliquot of the
reaction.

o Stop Reaction: Immediately transfer the aliquot into a tube containing 500 pL of ice-cold,
acid-washed charcoal slurry. The charcoal binds unhydrolyzed GTP.[2]

o Separate Phosphate: Vortex the charcoal mixture and incubate on ice for 10 minutes.
Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet the charcoal.[2]

e Quantification: Carefully transfer 250 L of the supernatant, which contains the liberated 32P-
orthophosphate (Pi), into a scintillation vial. Add scintillation fluid and measure the
radioactivity using a scintillation counter.

o Data Analysis: Calculate the amount of GTP hydrolyzed at each time point for both control
and Dynasore-treated samples. Plot the rate of GTP hydrolysis to determine the inhibitory
effect of Dynasore. An ICso can be calculated by testing a range of Dynasore
concentrations.

Protocol 3: Assessing Clearance of Protein Aggregates via Autophagy

This protocol provides a general framework to determine if Dynasore enhances the clearance
of neurodegenerative disease-associated protein aggregates.[6]

Materials:
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o Cells expressing an aggregate-prone protein (e.g., HEK293 cells transfected with mutant
Huntingtin-polyQ-GFP).

o Complete culture medium.
e Dynasore stock solution in DMSO.
 Lysis buffer for Western blot (e.g., RIPA buffer with protease inhibitors).

o Antibodies for Western blot (e.g., anti-GFP, anti-p62/SQSTM1, anti-LC3, anti-mTOR, anti-
phospho-mTOR, anti-actin).

o Reagents for immunofluorescence (fixative, permeabilization buffer, primary and secondary
antibodies).

Procedure:

e Cell Culture and Treatment: Seed cells in multi-well plates. If using a transient expression
system, transfect the cells with the plasmid encoding the aggregate-prone protein. After 24
hours, treat the cells with various concentrations of Dynasore (e.g., 25, 50, 100 uM) or
DMSO vehicle for a specified time (e.g., 6, 12, or 24 hours).[10]

e Analysis by Western Blot:
o Wash cells with cold PBS and lyse them in lysis buffer.
o Determine protein concentration using a BCA assay.
o Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

o Probe the membrane with primary antibodies against the protein of interest (e.g., GFP to
detect mHtt-polyQ-GFP), autophagy markers (LC3-1l/LC3-I ratio, p62), and mTOR
signaling pathway components (p-mTOR, total mMTOR). Use a loading control like actin.

o Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a
chemiluminescence detection system.
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o Expected Outcome: A decrease in the aggregate-prone protein levels, a decrease in p62
levels, and an increase in the LC3-II/LC3-I ratio in Dynasore-treated cells would indicate
enhanced autophagic clearance. A decrease in phospho-mTOR would confirm the
inhibition of MTORCL1 signaling.

e Analysis by Immunofluorescence:
o Grow and treat cells on coverslips as described in step 1.
o Fix, permeabilize, and block the cells.
o Incubate with a primary antibody against the protein aggregate.
o Incubate with a fluorescently-labeled secondary antibody.
o Mount and visualize using a fluorescence microscope.

o Expected Outcome: A visible reduction in the number and size of intracellular protein
aggregates in Dynasore-treated cells compared to controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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